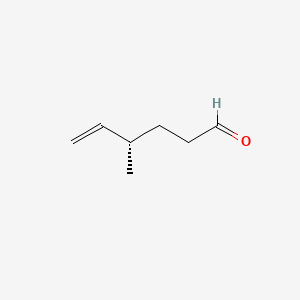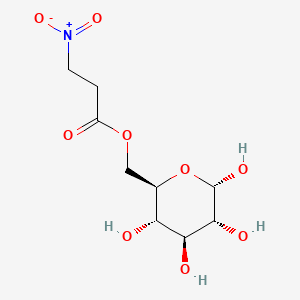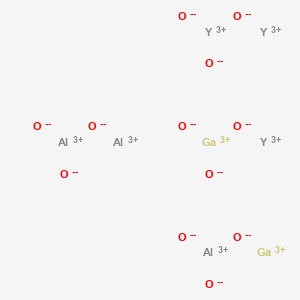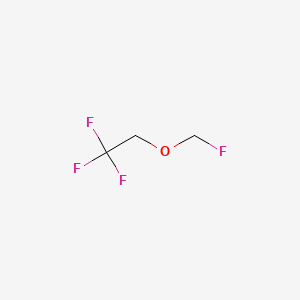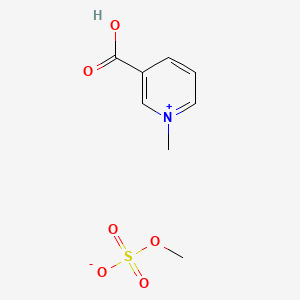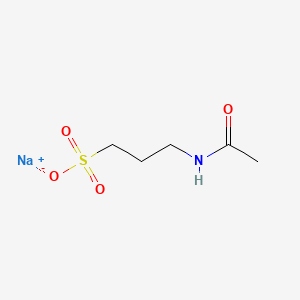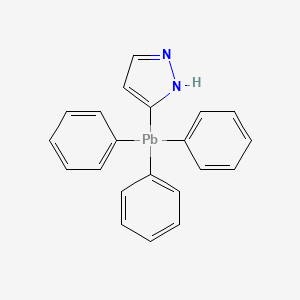
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylphenyl isocyanate, followed by reduction and boronation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include boronic esters, amines, and substituted benzenes, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and its role in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid
- 2-Chloro-5-(2-fluoro-5-methylphenylcarbamoyl)benzeneboronic acid
Uniqueness
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research studies .
Propriétés
Formule moléculaire |
C14H13BClNO3 |
|---|---|
Poids moléculaire |
289.52 g/mol |
Nom IUPAC |
[2-chloro-5-[(2-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-12(16)11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) |
Clé InChI |
FNBSKWAKHIKIJI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




